N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride
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Overview
Description
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2O. It is a derivative of cyclobutanecarboxamide, featuring an aminopropyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride typically involves the reaction of cyclobutanecarboxylic acid with 3-aminopropylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the intermediate cyclobutanecarboxamide. This intermediate is then reacted with hydrochloric acid to yield the dihydrochloride salt of N-(3-Aminopropyl)cyclobutanecarboxamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminopropyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of cyclobutanecarboxylic acid derivatives.
Reduction: Formation of cyclobutanemethanol derivatives.
Substitution: Formation of N-substituted cyclobutanecarboxamide derivatives.
Scientific Research Applications
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminopropyl)cyclobutanecarboxamide hydrochloride
- N-(3-Aminopropyl)cyclobutanecarboxamide
- N-(3-Aminopropyl)cyclobutanecarboxamide monohydrochloride
Uniqueness
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its similar counterparts .
Properties
Molecular Formula |
C8H18Cl2N2O |
---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
N-(3-aminopropyl)cyclobutanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-5-2-6-10-8(11)7-3-1-4-7;;/h7H,1-6,9H2,(H,10,11);2*1H |
InChI Key |
VHTFOSLBIHSOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCCCN.Cl.Cl |
Origin of Product |
United States |
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